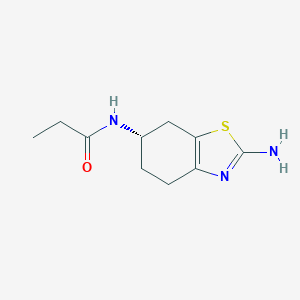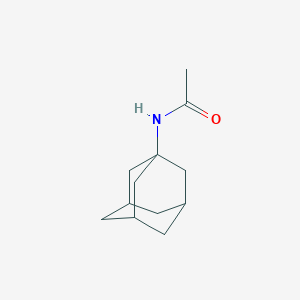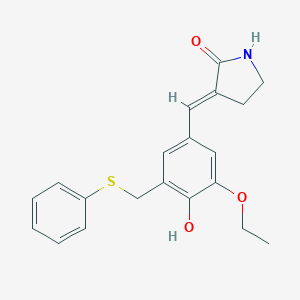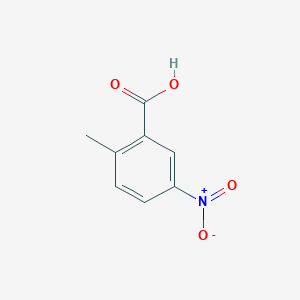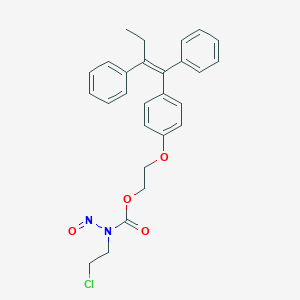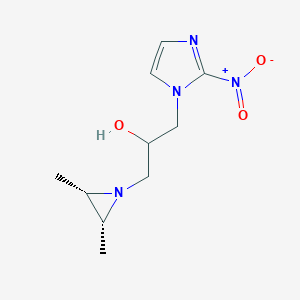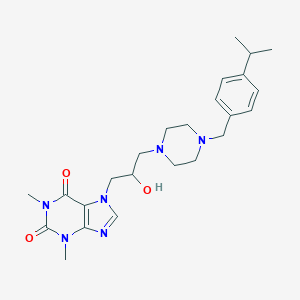![molecular formula C12H13ClN2O2 B021401 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 147662-99-5](/img/structure/B21401.png)
3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
描述
Synthesis Analysis
The synthesis of similar pyrido[1,2-a]pyrimidin-4-one derivatives often involves the condensation of suitable precursors, with various catalytic and reaction conditions influencing the yield and purity of the final product. For example, halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones have been synthesized through thermal cyclization and decarboxylation processes from isopropylidene (2-pyridylamino)methylenemalonates prepared from 2-aminopyridines and isopropylidene methoxymethylenemalonate formed in situ (Molnár et al., 2009).
Molecular Structure Analysis
The molecular structure of 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has been characterized, revealing a planar pyrido[1,2-a]pyrimidine ring system with the chloroethyl side chain nearly orthogonal to the pyrimidine ring. Weak intermolecular interactions, including C—H⋯N and C—H⋯Cl hydrogen bonds along with π–π interactions, contribute to the stability of its crystal structure (Jasinski et al., 2009).
Chemical Reactions and Properties
The reactivity of pyrido[1,2-a]pyrimidin-4-ones includes their participation in various chemical reactions, such as halogenation, alkylation, and nucleophilic substitution, which can modify their chemical properties and biological activities. The introduction of different substituents can lead to the formation of compounds with potential pharmacological activities (Krishnamurthy et al., 2013).
科学研究应用
Synthesis of Heterocyclic Systems :
- The compound has been utilized in the synthesis of heterocyclic systems, such as 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, which are important in medicinal chemistry for their potential biological activities (Selič, Grdadolnik, & Stanovnik, 1997).
Application in Hydrogenation Processes :
- It was used in a study focusing on selectivity control in hydrogenation processes. Near-IR technology was applied for in-line analysis of the hydrogenation of this compound, demonstrating the utility of this technique in industrial chemical processes (Smet et al., 2005).
Crystallographic Studies :
- Crystallographic studies of this compound showed its molecular structure and intermolecular interactions. These studies are crucial for understanding the compound's physical and chemical properties (Jasinski et al., 2009).
Synthesis of Halogenated Derivatives :
- Research has been conducted on the synthesis of halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones, indicating the compound's versatility in creating various derivatives with potential applications in pharmaceuticals (Molnár et al., 2009).
Analgesic Property Exploration :
- There has been research into modifying the pyridine moiety of related molecules to enhance analgesic properties. This indicates the potential of derivatives of this compound in pain management (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Synthesis of Antipsychotic Medications :
- The compound has been used as an intermediate in the synthesis of paliperidone, an antipsychotic medication. This highlights its importance in the pharmaceutical industry (Ji Ya-fei, 2010).
Antibacterial Agent Research :
- A study explored derivatives of this compound as potential antibacterial agents, demonstrating its application in addressing bacterial infections (Krishnamurthy et al., 2013).
DNA Interaction Studies :
- Research on the interaction of this compound with DNA has been conducted, which is crucial for understanding its potential in genetic studies and drug design (Zhang et al., 2013).
属性
IUPAC Name |
3-(2-chloroethyl)-7-methoxy-2-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-8-10(5-6-13)12(16)15-7-9(17-2)3-4-11(15)14-8/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSZMRUSKSYCGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=C(C=CC2=N1)OC)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593029 | |
| Record name | 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
CAS RN |
147662-99-5 | |
| Record name | 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

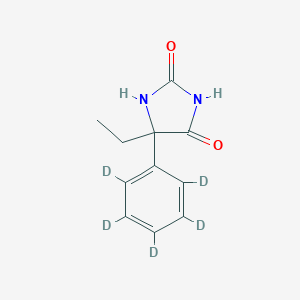
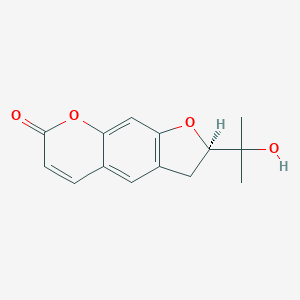
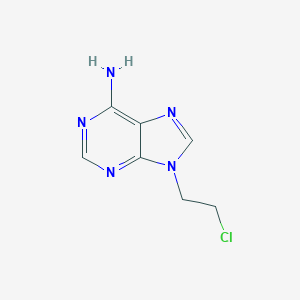
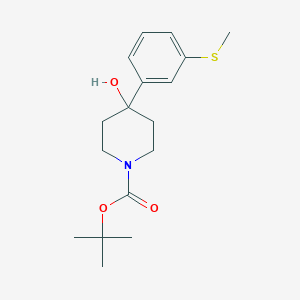
![4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine](/img/structure/B21335.png)
![4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine](/img/structure/B21336.png)
